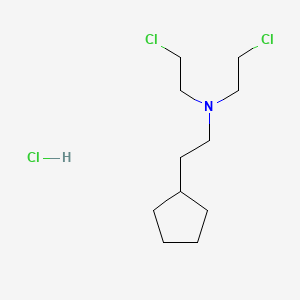
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups attached to a cyclopentylethanamine backbone, and it is often used in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The reaction mass is typically purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water are commonly used.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N,N-bis(2-aminoethyl)-2-cyclopentylethanamine .
Scientific Research Applications
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride involves its ability to alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, inhibiting DNA synthesis and causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)methylamine: Similar structure but with a methyl group instead of a cyclopentyl group.
Tris(2-chloroethyl)amine: Contains three chloroethyl groups and is used in similar applications.
N,N-bis(2-chloroethyl)hydrazine: Another related compound with hydrazine instead of an amine group.
Uniqueness
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride is unique due to its cyclopentyl group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective .
Properties
CAS No. |
91369-36-7 |
|---|---|
Molecular Formula |
C11H22Cl3N |
Molecular Weight |
274.7 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride |
InChI |
InChI=1S/C11H21Cl2N.ClH/c12-6-9-14(10-7-13)8-5-11-3-1-2-4-11;/h11H,1-10H2;1H |
InChI Key |
RCSVGMUQZAJAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCN(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















